Umbelliprenin

Descripción

This compound has been reported in Ferula assa-foetida, Heracleum yungningense, and other organisms with data available.

RN given refers to cpd with unspecified isomeric designation

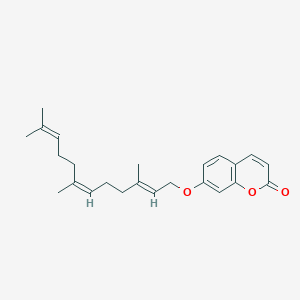

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMUGVNEWCZUAA-WOWYBKFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317603 | |

| Record name | Umbelliprenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23838-17-7, 532-16-1, 30413-87-7 | |

| Record name | Umbelliprenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umbelliprenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliprenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliprenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMBELLIPRENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Umbelliprenin: A Technical Guide to Natural Sources, Extraction, and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an analysis of its molecular mechanisms of action, with a focus on key signaling pathways. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visual diagrams of signaling pathways and experimental workflows are provided to facilitate further research and drug development efforts.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families. Among these, species of the genus Ferula are particularly rich sources.

Table 1: Prominent Natural Sources of this compound

| Family | Genus | Species | Plant Part(s) | Reference(s) |

| Apiaceae | Ferula | F. assa-foetida | Gum resin, Fruits | [1] |

| F. sinkiangensis | Seeds | [2] | ||

| F. persica | Roots | |||

| F. szowitsiana | - | [3] | ||

| Anethum | A. graveolens (Dill) | Seeds | [4][5] | |

| Pimpinella | P. anisum (Anise) | Seeds | [4][5] | |

| Ferulago | F. campestris | Seeds | [4][5] | |

| Angelica | A. archangelica | - | ||

| Coriandrum | C. sativum (Coriander) | - | ||

| Rutaceae | Citrus | C. limon (Lemon) | - |

Extraction and Purification of this compound

The extraction and purification of this compound from its natural sources involve various techniques, with the choice of method and solvent significantly impacting the yield and purity of the final product.

Extraction Methodologies

Several methods are employed for the extraction of this compound, including maceration, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). The selection of the solvent is critical, with ethanol, methanol, n-hexane, and dichloromethane being commonly used.

A general workflow for the extraction and isolation of this compound is depicted below:

Quantitative Data on Extraction Yields

The yield of this compound varies depending on the plant source, extraction method, and solvent used.

Table 2: this compound Yield from Various Plant Sources and Extraction Methods

| Plant Source | Plant Part | Extraction Method | Solvent | Yield | Reference(s) |

| Anethum graveolens | Seeds | Maceration | Ethanol | 1.7-14.4% of total extract | [4][5] |

| Pimpinella anisum | Seeds | Maceration | Ethanol | 1.7-14.4% of total extract | [4][5] |

| Ferulago campestris | Seeds | Maceration | Ethanol | 1.7-14.4% of total extract | [4][5] |

| Ferula assa-foetida | Fruits | Maceration | n-hexane, Dichloromethane, Methanol | - | |

| Ferula assa-foetida | Gum | Hydroethanolic (80%) Extraction | Ethanol:Water (80:20) | - | [1] |

Experimental Protocols

This protocol describes a successive maceration process to extract compounds of varying polarities.

Materials and Equipment:

-

Comminuted fruits of Ferula assa-foetida

-

n-hexane

-

Dichloromethane

-

Methanol

-

Maceration flasks

-

Shaker

-

Filter paper

-

Rotary evaporator

Procedure:

-

Take 1.5 kg of comminuted F. assa-foetida fruits.

-

Macerate the plant material with 5 L of n-hexane at room temperature with occasional shaking for 72 hours.

-

Filter the extract and collect the filtrate.

-

Repeat the maceration of the plant residue two more times with fresh n-hexane.

-

Combine the n-hexane filtrates and concentrate under reduced pressure at 45°C using a rotary evaporator to obtain the n-hexane extract.

-

Air-dry the plant residue and successively macerate with dichloromethane (3 x 5 L) and then methanol (3 x 5 L) following the same procedure as for n-hexane.

-

Concentrate the dichloromethane and methanol extracts separately to yield the respective crude extracts.

-

Further purification of the this compound-containing extract (typically the less polar extracts like n-hexane or dichloromethane) is required.

This protocol outlines a general procedure for the purification of this compound from a crude extract using column chromatography.

Materials and Equipment:

-

Crude extract containing this compound

-

Silica gel (for column chromatography)

-

Glass column

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

-

Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 99:1, 98:2, 95:5, etc., n-hexane:ethyl acetate).

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation process by spotting the collected fractions on a TLC plate and developing it in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

-

Visualize the spots under a UV lamp and identify the fractions containing this compound by comparing with a standard.

-

Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Molecular Mechanisms and Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are often dysregulated in cancer.[3]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit this pathway at multiple levels.

Studies have demonstrated that this compound can significantly inhibit the expression of key components of this pathway, including PI3K, Akt, and mTOR.[2][6] This inhibition leads to downstream effects such as decreased cell proliferation, induction of apoptosis, and suppression of angiogenesis in cancer cells.[7]

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. This compound has been found to interfere with this pathway, leading to the suppression of tumor growth and migration.[2]

In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, which includes GSK-3β, leading to its ubiquitination and proteasomal degradation. Upon Wnt signaling activation, this degradation is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene transcription. This compound is thought to disrupt this process.

By promoting the degradation of β-catenin or inhibiting its nuclear translocation, this compound can downregulate the expression of Wnt target genes that are involved in cell proliferation, migration, and invasion. The precise molecular interaction of this compound within this pathway is an active area of research.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the field of oncology. This guide has provided a comprehensive overview of its natural sources, effective extraction and purification strategies, and its molecular mechanisms of action. The detailed protocols and summarized data are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the full therapeutic capabilities of this remarkable molecule. Continued research is warranted to optimize extraction processes for higher yields and to further elucidate the intricate details of its interactions with cellular signaling pathways, which will be crucial for its potential translation into clinical applications.

References

- 1. Ferula asafoetida: chemical composition, thermal behavior, antioxidant and antimicrobial activities of leaf and gum hydroalcoholic extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]

- 3. Assessment of the Antitumor Potential of this compound, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Umbelliprenin: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has emerged as a promising anti-cancer agent, demonstrating significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its role in inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis. We delve into the core signaling pathways modulated by this compound, present quantitative data in a structured format, detail relevant experimental protocols, and provide visual representations of the molecular interactions and experimental workflows.

Cytotoxic and Anti-proliferative Activity

This compound exhibits a dose- and time-dependent inhibitory effect on the growth and viability of various cancer cells. The half-maximal inhibitory concentration (IC50) values, a key measure of its potency, have been determined across multiple human and mouse cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value | Reference |

|---|---|---|---|---|

| Human Cell Lines | ||||

| QU-DB | Large Cell Lung Cancer | 48 | 47 ± 5.3 µM | |

| A549 | Lung Adenocarcinoma | 48 | 52 ± 1.97 µM | |

| HT29 | Colon Cancer | 72 | 37.1 ± 1.4 µg/mL | |

| MCF-7 | Breast Cancer | 24-72 | 30 - 75 µM | |

| A172 | Glioma | 24 | 51.9 ± 6.7 µg/mL | |

| BxPC3 | Pancreatic Cancer | - | ~20 µg/mL (approx. 40µM) | |

| PANC-1 | Pancreatic Cancer | - | ~20 µg/mL (approx. 40µM) | |

| PC-3 | Prostate Cancer | - | Dose-dependent cytotoxicity | |

| Jurkat | T-cell Leukemia | - | Dose-dependent apoptosis | |

| Raji | B-cell Leukemia | - | Dose-dependent apoptosis | |

| SKBR-3 | Breast Cancer | - | 103.9 µM | |

| T47D | Breast Cancer | 24 | 133.3 µM | |

| Mouse Cell Lines | ||||

| CT26 | Colon Cancer | 48 | 53.2 ± 3.6 µg/mL | |

| 4T1 | Breast Cancer | 24 | 30.9 ± 3.1 µg/mL | |

| 4T1 | Breast Cancer | 48 | 30.6 ± 2.6 µg/mL | |

| 4T1 | Breast Cancer | 48 | 24.53 µg/mL |

| GL26 | Glioma | - | - | |

Note: this compound shows significantly lower toxicity against normal cells, such as peripheral blood mononuclear cells (PBMCs), highlighting its potential for selective anti-cancer activity.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and interfering with key signaling cascades that govern cell growth and survival.

Induction of Apoptosis

Apoptosis is a primary mechanism of this compound-induced cell death. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway : this compound modulates the balance of the Bcl-2 family of proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.

-

Extrinsic Pathway : The compound has been shown to activate the initiator caspase-8, a key component of the death receptor-mediated apoptotic pathway.

Activation of both pathways converges on the cleavage and activation of caspase-3, which orchestrates the final stages of apoptosis.

Table 2: Effect of this compound on Key Apoptotic Proteins

| Protein | Role in Apoptosis | Effect of this compound | Cancer Type | Reference |

|---|---|---|---|---|

| Bax | Pro-apoptotic | Upregulation | Pancreatic | |

| Bcl-2 | Anti-apoptotic | Downregulation | Pancreatic | |

| Caspase-8 | Initiator (Extrinsic) | Activation (Cleavage) | Pancreatic, Leukemia | |

| Caspase-9 | Initiator (Intrinsic) | Activation | Leukemia |

| Caspase-3 | Executioner | Activation (Cleavage) | Pancreatic, Leukemia | |

Umbelliprenin's Role in Modulating Inflammatory Pathways: A Technical Guide

Abstract

Umbelliprenin, a naturally occurring sesquiterpene coumarin found predominantly in plants of the Ferula genus, has garnered significant attention for its diverse pharmacological activities.[1][2] Among these, its potent anti-inflammatory properties are of particular interest to the scientific and drug development communities. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates key inflammatory pathways. It details its inhibitory actions on the NF-κB and arachidonic acid cascades, its influence on MAP kinase signaling, and its immunomodulatory effects on T-helper cell responses. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the core signaling pathways, offering a comprehensive resource for researchers in inflammation and pharmacology.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, intervening at several critical junctures in the inflammatory cascade. Its primary mechanisms involve the suppression of pro-inflammatory gene transcription via the NF-κB pathway, the inhibition of inflammatory mediator synthesis from the arachidonic acid cascade, and the modulation of immune cell responses.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, acting as a master regulator for the expression of numerous pro-inflammatory genes.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS), signaling through Toll-like receptor 4 (TLR4) and its adaptor protein MyD88 leads to the activation of the IκB kinase (IKK) complex.[4] IKK then phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes like inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[5][6]

This compound has been shown to significantly interfere with this pathway. Studies on umbelliferone, a closely related coumarin, demonstrate that it can down-regulate the expression of TLR4 and MyD88, thereby inhibiting the entire downstream cascade.[4] This upstream inhibition prevents NF-κB activation, resulting in a marked reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as decreased expression of iNOS and COX-2 proteins.[5]

Inhibition of the Arachidonic Acid Cascade

The arachidonic acid (AA) pathway is a critical source of potent lipid inflammatory mediators. AA is released from cell membrane phospholipids by phospholipase A2 and can be metabolized by two major enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX).[7][8] The COX enzymes (COX-1 and COX-2) produce prostaglandins, while 5-lipoxygenase (5-LOX) is responsible for the synthesis of leukotrienes.[9][10] These molecules are key drivers of pain, fever, and edema.

This compound demonstrates potent inhibitory effects on this cascade. It has been identified as an inhibitor of 5-lipoxygenase, thereby blocking leukotriene production.[1] Furthermore, as a consequence of its NF-κB inhibition, it suppresses the expression of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[5] This dual inhibition of both the COX and LOX pathways positions this compound as a compound of significant therapeutic interest, as it can simultaneously block two major arms of inflammatory mediator production.

Influence on MAP Kinase (MAPK) and PI3K/Akt Signaling

Mitogen-activated protein kinase (MAPK) cascades—comprising pathways like ERK, JNK, and p38—are crucial intracellular signaling networks that translate extracellular stimuli into cellular responses, including inflammation.[11][12] These pathways can be activated by inflammatory signals and often work in concert with or upstream of NF-κB.[13][14] Similarly, the PI3K/Akt pathway is involved in regulating cell survival and can contribute to inflammatory processes.

While the primary anti-inflammatory action of this compound appears focused on NF-κB and AA pathways, evidence from cancer biology studies suggests it can also modulate PI3K/Akt/MAPK signaling.[15] Given the extensive crosstalk between these pathways, it is plausible that this compound's anti-inflammatory effects are, in part, mediated through the modulation of MAPK and Akt activity, which could further impact NF-κB activation and the expression of inflammatory genes.[16]

Immunomodulation of T-Helper Cell Responses

Beyond its direct effects on inflammatory mediators, this compound also exhibits immunomodulatory properties by influencing the balance of T-helper (Th) cell responses. The differentiation of naive T-cells into Th1 or Th2 subtypes dictates the nature of an immune response. Th1 responses, characterized by IFN-γ, are typically pro-inflammatory, while Th2 responses, driven by cytokines like IL-4, can have anti-inflammatory roles.[1]

In vivo studies have shown that this compound can induce a shift towards a Th2-dominant response, indicated by a significant increase in serum IL-4 levels.[1][17] Concurrently, it has been observed to increase the production of IL-10, a key anti-inflammatory and regulatory cytokine, in splenocyte cultures.[1][18] This suggests this compound can actively temper inflammatory conditions by promoting a regulatory immune environment.

Quantitative Efficacy Data

The anti-inflammatory and immunomodulatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-Inflammatory & Immunomodulatory Effects of this compound

| Assay | Cell Type | Stimulant | Key Findings | Citation |

|---|---|---|---|---|

| Nitric Oxide (NO) Production | Mouse Peritoneal Macrophages | LPS/IFN-γ | Significantly suppressed NO production. | [5] |

| PGE₂ Production | Mouse Peritoneal Macrophages | LPS/IFN-γ | Significantly suppressed PGE₂ production. | [5] |

| Protein Expression | Mouse Peritoneal Macrophages | LPS/IFN-γ | Reduced expression of inducible iNOS and COX-2. | [5] |

| Cytokine Secretion | PHA-stimulated Splenocytes | PHA | Suppressed pro-inflammatory Tн1 cytokine IFN-γ. | [5] |

| Cytokine Secretion | PHA-stimulated Splenocytes | PHA | Preferentially induced anti-inflammatory Tн2 cytokine IL-4. | [5] |

| Splenocyte Proliferation | Mouse Splenocytes | PHA | Reduced PHA-induced splenocyte proliferation. |[5] |

Table 2: In Vivo Anti-Inflammatory & Immunomodulatory Effects of this compound

| Animal Model | This compound Dose/Route | Key Findings | Citation |

|---|---|---|---|

| Normal C57/BL6 Mice | 2.5 mg/200 µl (IP) | Increased serum IFN-γ (3.1-fold) and IL-4 (28-fold); Increased IL-10 in splenocyte cultures (2.2-fold). | [1][17] |

| Carrageenan-Induced Paw Edema | 50 and 75 mg/kg (i.p.) | Significantly reduced paw edema volume; Decreased leukocyte migration and TNF-α levels. | [19] |

| Adjuvant-Induced Chronic Arthritis | 64 mM | Inhibited paw swelling by 65.3 ± 7.6%. | [20] |

| Acetic Acid-Induced Colitis | Not specified | Mitigated behavioral disorders by reducing neuroinflammation and oxidative stress in the hippocampus. |[21] |

Key Experimental Protocols

The following sections provide generalized methodologies for common assays used to evaluate the anti-inflammatory properties of this compound.

In Vitro: LPS-Induced Macrophage Inflammation Model

This model is fundamental for assessing the direct effects of a compound on key inflammatory cells.

1. Cell Culture:

-

Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).

2. Treatment Protocol:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Inflammation is induced by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL) to the media. Cells are then incubated for a specified period (e.g., 18-24 hours).

3. Endpoint Assays:

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[5]

-

Cytokine/PGE₂ Measurement: Levels of TNF-α, IL-6, IL-1β, and PGE₂ in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

-

Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of iNOS, COX-2, and phosphorylated components of the NF-κB and MAPK pathways (e.g., p-p65, p-p38).[5]

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[19][22]

1. Animals:

-

Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized and fasted overnight before the experiment.

2. Drug Administration:

-

Animals are divided into groups (e.g., vehicle control, positive control like Indomethacin, and this compound test groups at different doses).

-

This compound is typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the inflammatory insult.

3. Induction of Edema:

-

A sub-plantar injection of carrageenan solution (e.g., 0.1 mL of a 1% solution in saline) is administered into the right hind paw of each animal.

4. Measurement of Paw Edema:

-

The volume of the injected paw is measured immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.

-

The degree of swelling is calculated as the change in paw volume (Vt - V₀).

5. Calculation of Inhibition:

-

The percentage inhibition of edema for each treated group compared to the control group is calculated at each time point using the formula:

-

% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

Conclusion and Future Directions

This compound is a compelling natural product with significant anti-inflammatory activity, underpinned by its ability to modulate multiple, critical signaling pathways. Its capacity to act as a dual inhibitor of the COX-2 and 5-LOX pathways, coupled with its potent suppression of the master inflammatory regulator NF-κB, highlights its therapeutic potential. Furthermore, its immunomodulatory effects, promoting an anti-inflammatory Th2 and regulatory T-cell environment, add another dimension to its mechanism of action.

For drug development professionals and researchers, this compound represents a promising lead compound. Future research should focus on:

-

Target Deconvolution: Identifying the direct molecular binding partners of this compound to precisely elucidate its mechanism of action.

-

Pharmacokinetics and Bioavailability: Conducting comprehensive studies to optimize its delivery and in vivo stability.

-

Pathway Expansion: Investigating its effects on other relevant inflammatory pathways, such as the JAK/STAT pathway, which is a key target for many modern anti-inflammatory drugs.[23][24]

-

Preclinical Efficacy: Evaluating its performance in a broader range of chronic inflammatory disease models, such as rheumatoid arthritis and inflammatory bowel disease.

By continuing to explore the intricate pharmacology of this compound, the scientific community can unlock its full potential for developing novel and effective anti-inflammatory therapies.

References

- 1. This compound induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological properties and molecular targets of this compound--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Umbelliferone Alleviates Lipopolysaccharide-Induced Inflammatory Responses in Acute Lung Injury by Down-Regulating TLR4/MyD88/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Inhibitors against Potential Targets of Cyclooxygenase, Lipoxygenase and Leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rootspress.org [rootspress.org]

- 9. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of Mitogen-Activated Protein Kinase Signaling Pathways by the Ubiquitin-Proteasome System and Its Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. mdpi.com [mdpi.com]

- 14. MAPK signaling pathways modulate IL-1beta expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. Distinct therapeutic effects of auraptene and this compound on TNF-α and IL-17 levels in a murine model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound attenuates comorbid behavioral disorders in acetic acid-induced colitis in mice: mechanistic insights into hippocampal oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijpras.com [ijpras.com]

- 23. mdpi.com [mdpi.com]

- 24. uhk.cz [uhk.cz]

In Vitro Antioxidant Properties of Umbelliprenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has been investigated for a range of pharmacological activities. While broadly categorized with compounds exhibiting antioxidant effects, in vitro evidence presents a nuanced profile. This technical guide synthesizes the available scientific literature on the in vitro antioxidant properties of this compound, focusing on quantitative data, detailed experimental methodologies, and potential mechanistic pathways. The data suggest that this compound's primary antioxidant-related activity in vitro may not be through direct free-radical scavenging but rather via potent inhibition of pro-inflammatory enzymes such as lipoxygenase, which are critically involved in the generation of oxidative stress. This document provides a comprehensive overview for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Quantitative Antioxidant Data

The in vitro antioxidant capacity of this compound has been a subject of scientific investigation, with some studies indicating limited direct free-radical scavenging activity. The available quantitative data from key in vitro assays are summarized below. It is noteworthy that there is a significant lack of data for this compound in standard antioxidant assays such as ABTS and FRAP, with existing literature often focusing on the related compound, Umbelliferone.

| Assay Type | Test System | Result | IC50 Value | Reference |

| DPPH Radical Scavenging | Chemical Assay | No significant activity reported | - | [1] |

| Lipid Peroxidation Inhibition | Chemical Assay | No significant activity reported | - | [1] |

| Soybean Lipoxygenase Inhibition | Enzymatic Assay | Potent Inhibition | 0.0725 µM | [1][2] |

Note: The lack of significant activity in DPPH and lipid peroxidation assays, coupled with potent inhibition of lipoxygenase, suggests an indirect antioxidant mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key in vitro assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound to scavenge free radicals.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate or spectrophotometer cuvettes, add a specific volume of the this compound solution at different concentrations.

-

Add the DPPH solution to each well/cuvette.

-

For the control, add the solvent without the test compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage.

Principle: Lipid peroxidation can be induced in a lipid-rich substrate (e.g., linoleic acid emulsion or tissue homogenates) by free radical initiators. The extent of peroxidation can be measured by quantifying the formation of secondary products, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored complex.

Protocol:

-

Reagent Preparation:

-

Prepare a lipid substrate, such as a linoleic acid emulsion or a tissue homogenate (e.g., rat liver microsomes).

-

Prepare a solution of a pro-oxidant, such as ferrous sulfate (FeSO4) or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Prepare a solution of thiobarbituric acid (TBA).

-

Prepare a series of concentrations of this compound.

-

-

Assay Procedure:

-

Incubate the lipid substrate with the different concentrations of this compound and the pro-oxidant at 37°C for a specific time.

-

Stop the reaction by adding a solution like trichloroacetic acid (TCA).

-

Add the TBA reagent and heat the mixture (e.g., in a boiling water bath) to allow the formation of the MDA-TBA adduct.

-

-

Measurement and Calculation:

-

After cooling, centrifuge the samples to remove any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).

-

The percentage of lipid peroxidation inhibition is calculated using a similar formula to the DPPH assay.

-

The IC50 value can be determined from the dose-response curve.

-

Soybean Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids.

Principle: Soybean lipoxygenase catalyzes the formation of hydroperoxides from linoleic acid. The formation of the conjugated diene hydroperoxide product can be monitored by measuring the increase in absorbance at 234 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate buffer, pH 9.0).

-

Prepare a substrate solution of linoleic acid.

-

Prepare a series of concentrations of this compound.

-

A known lipoxygenase inhibitor, such as quercetin or nordihydroguaiaretic acid (NDGA), can be used as a positive control.

-

-

Assay Procedure:

-

In a spectrophotometer cuvette, mix the enzyme solution with the this compound solution at different concentrations and incubate for a short period at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

-

Measurement and Calculation:

-

Immediately monitor the change in absorbance at 234 nm over a specific period using a spectrophotometer.

-

The rate of the reaction is determined from the initial linear portion of the absorbance curve.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

-

The IC50 value is determined from the plot of percentage inhibition versus inhibitor concentration. [3][4][5]

-

Signaling Pathways and Mechanistic Insights

While direct evidence for this compound's modulation of classical antioxidant signaling pathways like the Keap1-Nrf2 pathway is currently lacking in the scientific literature, its potent inhibition of lipoxygenase provides a plausible indirect mechanism for its observed "antioxidant" effects.

Lipoxygenase Pathway and Oxidative Stress

Lipoxygenases are key enzymes in the arachidonic acid cascade, leading to the production of leukotrienes and other inflammatory mediators. This process is intrinsically linked to the generation of reactive oxygen species (ROS) and oxidative stress. By inhibiting lipoxygenase, this compound can potentially reduce the production of these pro-inflammatory and pro-oxidative molecules.

References

Investigating the Antileishmanial Activity of Umbelliprenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Umbelliprenin, a natural sesquiterpene coumarin, has demonstrated a range of biological activities, including anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the antileishmanial potential of this compound. While direct evidence of its efficacy against Leishmania parasites is not yet available in published literature, this document synthesizes existing data on its cytotoxic and immunomodulatory properties to build a framework for future investigation. We present detailed experimental protocols for evaluating antileishmanial activity and cytotoxicity, alongside a discussion of potential mechanisms of action based on this compound's known effects on mammalian cells.

Introduction

This compound is a secondary metabolite found in various plants of the Apiaceae and Rutaceae families. Its diverse pharmacological profile has prompted interest in its potential application against various diseases. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is characterized by a spectrum of clinical manifestations and is primarily controlled by chemotherapy, which is often limited by toxicity and emerging resistance. This guide explores the prospective role of this compound as an antileishmanial agent, focusing on its known effects on host immune cells and extrapolating potential direct effects on the parasite.

Quantitative Data

Currently, there is a notable absence of published data on the half-maximal inhibitory concentration (IC50) of this compound against promastigote and amastigote forms of Leishmania species. However, data on its cytotoxicity against a relevant host cell line, the human monocytic THP-1 cell line, is available and crucial for determining its therapeutic window.

Table 1: Cytotoxicity of this compound against a Human Macrophage Cell Line

| Cell Line | Compound | IC50 (µM) | Citation |

| THP-1 | This compound | 75.79 | [1][2] |

Note: The IC50 value represents the concentration at which 50% of the cell viability is inhibited. This data is essential for designing in vitro experiments to assess the selectivity of this compound for Leishmania parasites over host cells.

Experimental Protocols

To facilitate further research into the antileishmanial properties of this compound, this section provides detailed methodologies for key in vitro assays.

In Vitro Antileishmanial Activity Assay (Promastigote and Amastigote Stages)

This protocol is adapted from standard antileishmanial drug screening procedures.[3][4]

3.1.1. Anti-promastigote Assay

-

Parasite Culture: Culture Leishmania spp. (e.g., L. major, L. donovani, L. infantum) promastigotes in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 25-26°C.

-

Assay Preparation: Harvest logarithmic phase promastigotes and adjust the density to 1 x 10^6 cells/mL in fresh culture medium.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5%.

-

Incubation: Dispense 100 µL of the parasite suspension into a 96-well microtiter plate. Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with parasites and medium only (negative control) and parasites with a standard antileishmanial drug (e.g., Amphotericin B) as a positive control.

-

Viability Assessment: Incubate the plate at 25-26°C for 48-72 hours. Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3.1.2. Anti-amastigote Assay

-

Macrophage Culture: Culture a macrophage cell line (e.g., J774.A1, RAW 264.7, or THP-1) in RPMI-1640 or DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.

-

Macrophage Seeding: Seed the macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. For THP-1 cells, induce differentiation into macrophages with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to infection.

-

Infection: Infect the adherent macrophages with stationary phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-24 hours to allow for phagocytosis.

-

Removal of Extracellular Parasites: Wash the wells gently with pre-warmed medium to remove non-internalized promastigotes.

-

Compound Treatment: Add fresh medium containing serial dilutions of this compound to the infected macrophages.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Intracellular Amastigotes: Fix the cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a light microscope. Alternatively, use automated imaging systems or reporter gene-expressing parasites for quantification.

-

Data Analysis: Calculate the percentage of infection and the number of amastigotes per infected macrophage. Determine the IC50 value as described for the anti-promastigote assay.

Cytotoxicity Assay against Macrophages

This protocol is essential to determine the selectivity index of this compound.[1][5][6]

-

Cell Culture and Seeding: Culture and seed macrophages as described in the anti-amastigote assay.

-

Compound Treatment: Add serial dilutions of this compound to the wells containing macrophages.

-

Incubation: Incubate the plate for the same duration as the anti-amastigote assay (48-72 hours).

-

Viability Assessment: Assess cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) using a similar method to the IC50 calculation.

-

Selectivity Index (SI) Calculation: The SI is a crucial parameter to evaluate the therapeutic potential of a compound and is calculated as: SI = CC50 (macrophages) / IC50 (amastigotes) A higher SI value indicates greater selectivity for the parasite over the host cell.

Potential Mechanisms of Action and Signaling Pathways

While direct studies on this compound's effect on Leishmania signaling are absent, its known biological activities provide a basis for hypothesizing its potential mechanisms.

Immunomodulation of Host Macrophages

Leishmania parasites survive and replicate within macrophages by modulating the host's immune response, often promoting an anti-inflammatory M2 phenotype. Research has shown that this compound can increase the M1/M2 ratio in macrophages, favoring a pro-inflammatory M1 phenotype.[2] M1 macrophages are characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-12, which are crucial for controlling Leishmania infection.

References

- 1. Cytotoxicity assessment in mouse macrophage cultures [bio-protocol.org]

- 2. 3R Research Foundation Switzerland / 3R Info Bulletins / Leishmaniasis: Development of an in vitro assay for drug screening [forschung3r.ch]

- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

Methodological & Application

Application Note: Quantification of Umbelliprenin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbelliprenin, a naturally occurring farnesyloxycoumarin, has garnered significant interest for its potential therapeutic properties, including applications as a skin whitening agent.[1][2] Found in various plants of the Apiaceae family, such as Anethum graveolens (dill), Pimpinella anisum (anise), and Ferulago campestris, accurate and reliable quantification of this compound in plant extracts is crucial for quality control, formulation development, and pharmacological studies.[1][2] This document provides a detailed protocol for the quantification of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

This method separates this compound from other components in a plant extract based on its polarity. The separation is achieved using a non-polar stationary phase (C18 column) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, allows for the efficient separation of compounds with varying polarities. This compound is then detected by a UV detector and quantified by comparing its peak area to that of a certified reference standard.

Materials, Reagents, and Equipment

2.1 Materials and Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV/Diode Array Detector (DAD).

-

Analytical column: Lichrosorb® RP-18 (5 µm particle size) or equivalent C18 column.[2]

-

Data acquisition and processing software (e.g., LabSolutions).[3]

-

Analytical balance (0.01 mg readability).

-

Ultrasonic bath.

-

Vortex mixer.

-

Centrifuge.

-

Syringes (1 mL, 5 mL).

-

Volumetric flasks (Class A).

-

HPLC vials with inserts.

2.2 Reagents and Standards

-

This compound certified reference standard (>98% purity).

-

HPLC grade Acetonitrile (ACN).

-

HPLC grade Methanol (MeOH).

-

HPLC grade water or ultrapure water.

-

Formic acid (analytical grade).[2]

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC grade Methanol. Sonicate for 10 minutes to ensure complete dissolution. Store at 4°C, protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve. A typical concentration range could be 1-100 µg/mL.

Sample Preparation: Plant Extract

-

Drying and Grinding: Dry the plant material (e.g., seeds, roots) at a controlled temperature (e.g., 40°C) until a constant weight is achieved. Grind the dried material into a fine powder.

-

Extraction:

-

Accurately weigh approximately 1 g of the powdered plant material into a flask.

-

Add 20 mL of Ethanol (EtOH). Studies have shown EtOH to be an effective solvent for this compound extraction.[1][2]

-

Perform extraction using one of the following methods:

-

Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 30 minutes.

-

Maceration: Stopper the flask and let it stand for 24 hours at room temperature, with occasional shaking.

-

-

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. If necessary, evaporate the solvent under reduced pressure to obtain the crude extract.

-

Final Sample Preparation:

HPLC Operating Conditions

The following conditions have been shown to be effective for the analysis of this compound.[2]

| Parameter | Condition |

| Column | Lichrosorb® RP-18 (5 µm) or equivalent C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Program | A gradient program should be optimized. A starting point could be a linear gradient from 30% to 100% B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 30°C |

| Detection | UV Detector at 320 nm |

| Retention Time | The retention time of this compound will depend on the specific column and gradient but is typically >10 minutes in reverse-phase systems.[2] |

Method Validation Protocol

To ensure the reliability and accuracy of the results, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines.[7][8]

-

System Suitability: Inject the standard solution six times. The relative standard deviation (%RSD) for retention time and peak area should be less than 2%. Tailing factor and theoretical plates should also be monitored.

-

Specificity: Inject a blank (mobile phase), a standard solution, and a sample extract to demonstrate that the peaks from excipients or other matrix components do not interfere with the this compound peak.

-

Linearity: Analyze a series of at least five concentrations of this compound standard. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.[9]

-

Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate samples of the same extract on the same day. The %RSD should be <2%.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be <2%.[7]

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ). These can be calculated based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2][9]

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The results should remain unaffected.[10]

Results and Data Presentation

Quantification of this compound

The concentration of this compound in the plant extract is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

-

y = Peak area of this compound in the sample

-

m = Slope of the calibration curve

-

x = Concentration of this compound (µg/mL)

-

c = y-intercept

The final content is typically expressed as a percentage (%) or in µg per gram of the dry extract.

This compound Content in Various Plant Extracts

The following table summarizes the quantitative results for this compound in different plant species as determined by HPLC.

| Plant Species | Part Used | Extraction Solvent | This compound Content | Reference |

| Ferulago campestris | Seeds | Ethanol | 14.4% of dry extract | [1][2] |

| Anethum graveolens (Dill) | Seeds | Ethanol | 1.7% - 2.2% of dry extract | [1][2] |

| Pimpinella anisum (Anise) | Seeds | Ethanol | 7.08% - 9.54% of dry extract | [2] |

| Punica granatum (Pomegranate) | Seeds | Ethanol | 6.53 µg/g of dry extract | [11] |

Typical Method Validation Parameters

The table below presents typical acceptable limits for HPLC method validation.

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (r²) | > 0.999 | [9] |

| LOD | 0.3 µg/mL | [2] |

| LOQ | 0.5 µg/mL | [2] |

| Accuracy (% Recovery) | 88.07 – 109.17% | [9] |

| Precision (% RSD) | < 2% | [7] |

Conclusion

The described RP-HPLC method is simple, precise, and reliable for the routine quantification of this compound in various plant extracts. Proper sample preparation and method validation are critical to obtaining accurate and reproducible results. This application note provides a comprehensive framework for researchers to implement this analysis in quality control and natural product development. The established HPLC process can be readily adopted to determine the this compound content of various plant extracts.[2]

References

- 1. HPLC Analysis and Skin Whitening Effects of this compound-containing Extracts of Anethum Graveolens, Pimpinella Anisum, and Ferulago Campestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. google.com [google.com]

- 4. cores.emory.edu [cores.emory.edu]

- 5. nacalai.com [nacalai.com]

- 6. ajpp.in [ajpp.in]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. youtube.com [youtube.com]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

Umbelliprenin Nanoparticle Formulations for Advanced Drug Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliprenin, a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, has garnered significant attention for its potent anti-cancer, anti-inflammatory, and anti-angiogenic properties.[1][2] Its therapeutic potential is often limited by poor aqueous solubility and bioavailability. Nanoencapsulation of this compound into various nanoparticle systems presents a promising strategy to overcome these limitations, enhancing its delivery to target sites and improving its therapeutic efficacy.[2][3] These nanoparticle formulations can protect this compound from degradation, control its release, and facilitate targeted delivery to diseased tissues.[4]

This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles. The focus is on providing researchers with the necessary information to develop and assess these advanced drug delivery systems.

Data Presentation: this compound and Coumarin Nanoparticle Characteristics

The following tables summarize quantitative data from studies on this compound and other coumarin-loaded nanoparticles, offering a comparative overview of different formulation strategies.

Table 1: Physicochemical Properties of this compound/Coumarin-Loaded Nanoparticles

| Nanoparticle Type | Drug | Core Components | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Niosomes | This compound | Span 60, Cholesterol | 150-250 | ~0.2-0.4 | -20 to -30 | [2] |

| Solid Lipid Nanoparticles (SLNs) | Coumarin | Not Specified | 138.5 ± 76.06 | 0.245 ± 0.00 | -22.2 ± 8.15 | [5] |

| Polymeric Nanoparticles (PLGA) | Coumarin-6 | PLGA | ~135 | Not Specified | Not Specified | [1] |

| Dendrimer G4 Poloxamer | Coumarin | Dendrimer G4, Poloxamer | 97.81 ± 0.243 | 0.336 | -5.15 ± 9.16 | [6] |

| Nanostructured Lipid Carriers (NLCs) | Imatinib (for comparison) | Compritol 888, Oleic Acid | 96.63 ± 1.87 | 0.27 ± 0.15 | -32.7 ± 2.48 | [7] |

Table 2: Drug Loading and In Vitro Performance of this compound/Coumarin-Loaded Nanoparticles

| Nanoparticle Type | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Cytotoxicity (IC50) | Cell Line | Reference |

| Niosomes | This compound | >70% | Not Specified | 25 µg/mL | RPE-like cells | [2] |

| Solid Lipid Nanoparticles (SLNs) | Coumarin | 63.09 ± 3.46 | Not Specified | Not Specified | Not Specified | [5] |

| Polymeric Nanoparticles (PLGA) | Coumarin-6 | 51.6% | 0.08% | Not Specified | Not Specified | [1] |

| Dendrimer G4 Poloxamer | Coumarin | 61.61 ± 1.32 | Not Specified | Not Specified | Not Specified | [6] |

| Free this compound | This compound | N/A | N/A | 96.2 µg/mL | RPE-like cells | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Niosomes by Thin-Film Hydration

This protocol describes a common method for preparing niosomes, which are vesicles composed of non-ionic surfactants.[2]

Materials:

-

This compound

-

Non-ionic surfactant (e.g., Span 60)

-

Cholesterol

-

Chloroform

-

Ethanol

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Rotary evaporator

-

Bath sonicator

-

Syringe filters (0.22 µm)

Procedure:

-

Dissolve this compound, Span 60, and cholesterol in a 1:1 mixture of chloroform and ethanol in a round-bottom flask. A common starting molar ratio for surfactant to cholesterol is 1:1.

-

Attach the flask to a rotary evaporator.

-

Evaporate the organic solvents under vacuum at a controlled temperature (e.g., 50-60°C) until a thin, dry film forms on the inner wall of the flask.

-

Hydrate the thin film by adding pre-warmed PBS (pH 7.4) and gently rotating the flask. The temperature of the PBS should be above the gel-liquid transition temperature of the surfactant.

-

To achieve a uniform particle size, sonicate the resulting niosomal suspension using a bath sonicator for 5-10 minutes.

-

To remove any large aggregates, the suspension can be passed through a 0.22 µm syringe filter.

-

Store the prepared this compound-loaded niosomes at 4°C for further characterization.

Protocol 2: Characterization of this compound Nanoparticles

1. Particle Size and Zeta Potential Analysis

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

-

For zeta potential, use a specific electrode-containing cuvette and measure the electrophoretic mobility of the nanoparticles. The instrument software will convert this to zeta potential.

-

2. Morphological Analysis

-

Technique: Transmission Electron Microscopy (TEM)

-

Procedure:

-

Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

-

Allow the sample to air-dry.

-

Optionally, negatively stain the sample with a solution of phosphotungstic acid to enhance contrast.

-

Observe the morphology and size of the nanoparticles under the TEM.

-

3. Encapsulation Efficiency (EE) and Drug Loading (DL)

-

Procedure:

-

Separate the unencapsulated ("free") this compound from the nanoparticle suspension. This can be done by centrifugation at high speed (e.g., 13,000 rpm for 30 minutes), where the nanoparticles will form a pellet.[2]

-

Carefully collect the supernatant containing the free drug.

-

Quantify the amount of this compound in the supernatant using UV-Vis spectrophotometry (this compound has an absorbance maximum around 325 nm) or High-Performance Liquid Chromatography (HPLC).[2]

-

Calculate the EE and DL using the following formulas:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

-

Protocol 3: In Vitro Drug Release Study

This protocol assesses the release kinetics of this compound from the nanoparticles over time.

Materials:

-

This compound-loaded nanoparticles

-

Dialysis membrane (with a molecular weight cut-off that retains the nanoparticles but allows free drug to pass, e.g., 10 kDa)

-

Phosphate Buffered Saline (PBS), pH 7.4 (and pH 5.5 to simulate tumor microenvironment)

-

Shaking incubator or water bath

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag.

-

Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., 50 mL of PBS) in a beaker.

-

Place the beaker in a shaking incubator at 37°C.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

-

Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.

-

Quantify the concentration of this compound in the collected aliquots using UV-Vis spectrophotometry or HPLC.

-

Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of this compound formulations on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., breast, lung, colon cancer cells)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Free this compound (as a control)

-

This compound-loaded nanoparticles

-

Blank nanoparticles (without drug)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.

-

Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

This compound Signaling Pathways in Cancer

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.

1. Wnt/β-catenin Pathway: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[8] By preventing the accumulation of β-catenin in the nucleus, it downregulates the transcription of target genes that promote tumor growth.

2. NF-κB Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. This compound can suppress the activation of NF-κB, leading to decreased expression of pro-inflammatory and anti-apoptotic genes.[8][9]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Impact of this compound-containing niosome nanoparticles on VEGF-A and CTGF genes expression in retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nanoencapsulation for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 5. Coumarin-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-Specific Evaluation of Bioactive Coumarin-Loaded Dendrimer G4 Nanoparticles against Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Umbelliprenin-Loaded Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliprenin, a naturally occurring prenylated coumarin, has demonstrated significant potential as an anticancer agent. However, its poor aqueous solubility limits its bioavailability and therapeutic efficacy.[1][2] Encapsulating this compound within liposomal nanocarriers presents a promising strategy to overcome this limitation, enhancing its delivery to tumor cells and improving its cytotoxic effects.[2][3] These application notes provide a detailed protocol for the preparation and characterization of this compound-loaded liposomes.

Data Summary

The following tables summarize key quantitative data from studies on this compound-loaded liposomes, providing a comparative overview of their physicochemical properties and cytotoxic activity.

Table 1: Physicochemical Characteristics of this compound-Loaded Liposomes

| Formulation | Lipid Composition | Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Efficiency (%) | Reference |

| UMB-Lipo 1 | DSPC, DSPG, Cholesterol (1:1:0.42 molar ratio) | Thin-film hydration & Extrusion | ~150 | Not Reported | Not Reported | 76.2 ± 8.4 (for 0.05 molar ratio of UMB) | Not Reported | [2] |

| UMB-Lipo 2 | DSPC, DSPG, Cholesterol (1:1:0.42 molar ratio) | Thin-film hydration & Extrusion | Not Reported | Not Reported | Not Reported | 73.9 ± 7.6 (for 0.1 molar ratio of UMB) | Not Reported | [2] |

| nLUB | Phosphatidylcholine, Cholesterol, PEG, UB (2:1:0.1:0.5 molar ratio) | Thin-film hydration & Sonication | 116 ± 3.2 | Not Reported | Negative | 78 ± 2.2 | 21.3 ± 0.16 | [4][5] |

DSPC: Distearoylphosphatidylcholine, DSPG: Distearoylphosphatidylglycerol, PEG: Polyethylene glycol, UMB: this compound, nLUB: Nanoliposomal this compound

Table 2: In Vitro Cytotoxicity of this compound and this compound-Loaded Liposomes (IC50 Values)

| Cell Line | Formulation | Incubation Time (h) | IC50 (µg/mL) | Reference |

| 4T1 (Mouse Mammary Carcinoma) | Free this compound in DMSO | 24 | 30.92 | [1][3] |

| 48 | 30.64 | [1][3] | ||

| 72 | 62.23 | [1][3] | ||

| Nanoliposomal this compound | 24 | 5.8 | [1][3] | |

| 48 | 5.0 | [1][3] | ||

| 72 | 3.5 | [1][3] | ||

| A375 (Human Melanoma) | Free this compound in DMSO | 48 | Not specified, but higher than liposomal form | [2] |

| Liposomal this compound | 48 | Not specified, but lower than free form | [2] |

Experimental Protocols

Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, followed by sonication and extrusion for size reduction and homogenization.[2][5]

Materials:

-

This compound

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

DSPG (1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol))

-

Cholesterol

-

Chloroform

-

Methanol

-

HEPES buffer (pH 7.0) or Phosphate Buffered Saline (PBS, pH 7.4)

-

Rotary evaporator

-

Probe sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid and Drug Dissolution: Dissolve this compound and lipids (e.g., DSPC, DSPG, and cholesterol in a desired molar ratio) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

-

Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 50-60°C) until a thin, uniform lipid film is formed on the inner wall of the flask.

-

Film Drying: Further dry the lipid film under a stream of nitrogen gas to remove any residual organic solvent.

-

Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., HEPES or PBS) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Sonication): To reduce the size of the MLVs, sonicate the liposomal suspension using a probe sonicator. The sonication time and power should be optimized to achieve the desired particle size.

-

Size Reduction (Extrusion): For a more uniform size distribution, extrude the liposomal suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times.[2]

-

Purification: To remove the unencapsulated this compound, the liposomal suspension can be purified by methods such as dialysis or gel filtration chromatography.

-

Storage: Store the prepared this compound-loaded liposomes at 4°C.

Characterization of this compound-Loaded Liposomes

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI of the liposomes in suspension. The zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.

Instrument: Zetasizer or a similar instrument.

Procedure:

-

Dilute the liposomal suspension with deionized water to an appropriate concentration.[2]

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size, PDI, and zeta potential at a constant temperature (e.g., 25°C).

-

Perform the measurements in triplicate and report the mean ± standard deviation.

Principle: The amount of this compound encapsulated within the liposomes is determined by separating the unencapsulated drug from the liposomal formulation and then quantifying the drug in both fractions.

Procedure:

-

Separation of Free Drug: Separate the unencapsulated this compound from the liposomal suspension using a method like dialysis against a suitable buffer or ultracentrifugation.[5]

-

Quantification of Encapsulated Drug:

-

Disrupt the liposomes by adding a suitable solvent (e.g., methanol) to release the encapsulated this compound.

-

Quantify the concentration of this compound in the disrupted liposome solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

-

-

Calculation:

Principle: TEM provides direct visualization of the liposomes, allowing for the assessment of their size, shape, and lamellarity.

Procedure:

-

Place a drop of the diluted liposomal suspension onto a carbon-coated copper grid.

-

Negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate.

-

Allow the grid to air dry.

-

Examine the grid under a transmission electron microscope.

In Vitro Drug Release Study

Principle: The release of this compound from the liposomes is monitored over time in a simulated physiological environment using the dialysis method.[5]

Procedure:

-